molecular formula C6H11NO6 B12094805 5-Amino-2,3,4-trihydroxy-6-oxohexanoic acid

5-Amino-2,3,4-trihydroxy-6-oxohexanoic acid

Cat. No.: B12094805
M. Wt: 193.15 g/mol
InChI Key: BBWFIUXRDWUZMZ-UHFFFAOYSA-N
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Description

5-Amino-2,3,4-trihydroxy-6-oxohexanoic acid is a complex organic compound characterized by its unique structure, which includes multiple hydroxyl groups, an amino group, and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2,3,4-trihydroxy-6-oxohexanoic acid typically involves multi-step organic reactions. One common synthetic route includes the oxidation of a precursor compound followed by the introduction of amino and hydroxyl groups under controlled conditions. Specific reagents and catalysts are used to achieve the desired configuration and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled. The process often includes purification steps like crystallization or chromatography to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2,3,4-trihydroxy-6-oxohexanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Acyl chlorides, anhydrides.

Major Products Formed

The major products formed from these reactions include various derivatives with altered functional groups, which can be further utilized in different chemical processes or applications.

Scientific Research Applications

5-Amino-2,3,4-trihydroxy-6-oxohexanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Amino-2,3,4-trihydroxy-6-oxohexanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for certain enzymes, influencing biochemical reactions and cellular processes. Its multiple functional groups allow it to participate in various binding interactions, which can modulate its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4,5,6-Trihydroxy-2-oxo-hexanoic acid
  • 5-(Aminooxy)-2,3,4-trihydroxy-6-oxohexanoic acid

Uniqueness

Compared to similar compounds, 5-Amino-2,3,4-trihydroxy-6-oxohexanoic acid is unique due to its specific arrangement of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and application development.

Properties

Molecular Formula

C6H11NO6

Molecular Weight

193.15 g/mol

IUPAC Name

5-amino-2,3,4-trihydroxy-6-oxohexanoic acid

InChI

InChI=1S/C6H11NO6/c7-2(1-8)3(9)4(10)5(11)6(12)13/h1-5,9-11H,7H2,(H,12,13)

InChI Key

BBWFIUXRDWUZMZ-UHFFFAOYSA-N

Canonical SMILES

C(=O)C(C(C(C(C(=O)O)O)O)O)N

Origin of Product

United States

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